molecular formula C16H19Cl2N3O3S B2582016 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921820-68-0

2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2582016
CAS RN: 921820-68-0
M. Wt: 404.31
InChI Key: JTMMEQBYDRRRAA-UHFFFAOYSA-N
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Description

2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C16H19Cl2N3O3S and its molecular weight is 404.31. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Protein Modification

One application of related compounds involves modifying proteins to study their function and structure. For example, 2-imino-2-methoxyethyl 1-thioglycosides have been used as reagents for attaching sugars to proteins, which can be crucial in understanding protein glycosylation and its effects on protein stability, activity, and interactions (Lee, Stowell, & Krantz, 1976).

Herbicide Metabolism and Environmental Impact

Another area of research involves understanding the metabolism of chloroacetamide herbicides and their environmental impact. Studies have investigated how these compounds are metabolized in liver microsomes of humans and rats, providing insights into their potential toxicity and environmental fate (Coleman, Linderman, Hodgson, & Rose, 2000).

Drug Discovery and Design

Compounds with similar structures have been explored for their potential in drug discovery. For example, the discovery of clinical candidate K-604, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, highlights the role of chemical design in developing new therapeutics (Shibuya et al., 2018).

Antimicrobial and Anticancer Activities

Research has also focused on synthesizing derivatives of related compounds to explore their antimicrobial and anticancer activities. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have shown significant antibacterial activity, demonstrating the potential for developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O3S/c1-24-5-4-19-15(23)8-21-13(9-22)7-20-16(21)25-10-11-2-3-12(17)6-14(11)18/h2-3,6-7,22H,4-5,8-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMMEQBYDRRRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC2=C(C=C(C=C2)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

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